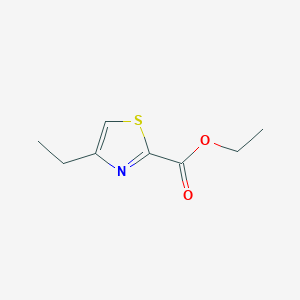

Ethyl 4-ethylthiazole-2-carboxylate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of EETC usually starts from ethyl acetoacetate and N-bromosuccinimide (NBS) in dichloromethane to give the intermediate ethyl 2-bromo-3-oxobutanoate . This intermediate is then reacted with thiourea to give the target molecule . An alternative one-step synthesis of EETC has been designed by using ethyl acetoacetate, thiourea, and iodine as the materials .Molecular Structure Analysis

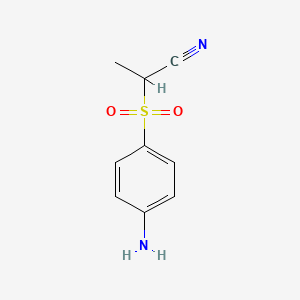

The molecular formula of EETC is C8H11NO2S. The molecular weight is 185.24.Chemical Reactions Analysis

EETC is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of a diverse range of heterocyclic analogues . These analogues have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .Physical And Chemical Properties Analysis

EETC is a yellow to pale yellow oil . It is stored sealed in dry, room temperature conditions . The boiling point is not specified .Applications De Recherche Scientifique

Synthesis of Biologically Important and Medicinally Useful Agents

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

Ethyl 2-amino-4-methylthiazole-5-carboxylate, a compound similar to Ethyl 4-ethylthiazole-2-carboxylate, is used as a building block in organic synthesis, especially in the preparation of biologically important and medicinally useful agents .

Methods of Application or Experimental Procedures

The conventional synthesis of this compound starts from ethyl acetoacetate and N-bromosuccinimide (NBS) in dichloromethane to give the intermediate ethyl 2-bromo-3-oxobutanoate, which is then reacted with thiourea to give the target molecule .

Results or Outcomes

The derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have been reported to have shown significant antileukemic activity on various human cells and exhibited a promising antineoplastic potential .

Antioxidant, Antimicrobial and Antiviral Docking Studies

Specific Scientific Field

Pharmaceutical Chemistry, Biochemistry

Summary of the Application

A series of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates, which are similar to Ethyl 4-ethylthiazole-2-carboxylate, were synthesized and evaluated for their antimicrobial and antioxidant assays .

Methods of Application or Experimental Procedures

The compounds were synthesized in two steps from thiosemicarbazones, which were cyclized with ethyl bromopyruvate to ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates .

Results or Outcomes

The antioxidant studies revealed that some of these compounds are promising antioxidant agents. The compounds also showed good binding affinities and inhibition constants to be considered as therapeutic targets for M pro protein of SARS-CoV-2 (COVID-19) .

Carbazole Derivative Synthesis and Electropolymerization

Specific Scientific Field

Electrochemistry, Material Science

Summary of the Application

Carbazole derivatives, which can be synthesized from compounds similar to Ethyl 4-ethylthiazole-2-carboxylate, are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . They are used in a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .

Methods of Application or Experimental Procedures

The synthesis of these compounds starts from N-substituted carbazoles, which are then covalently linked with other monomers . The electropolymerization process is then carried out to form the desired carbazole-based compounds .

Results or Outcomes

The carbazole-based compounds have shown good environmental stability and photoconductivity and electrochromic properties, making them suitable for industrial applications in electroluminescent applications and light-emitting diodes .

Antimicrobial Evaluation Against Multidrug Resistant Strains

Summary of the Application

2-aminothiazole-4-carboxylate Schiff bases, which are similar to Ethyl 4-ethylthiazole-2-carboxylate, were synthesized and evaluated for their antimicrobial activity against multidrug resistant strains .

Methods of Application or Experimental Procedures

The compounds were synthesized from 2-aminothiazole-4-carboxylate and then evaluated for their antimicrobial activity .

Results or Outcomes

The compounds showed promising antimicrobial activity against multidrug resistant strains .

Synthesis of Optoelectronics and Electroactive Materials

Summary of the Application

Carbazole compounds, which can be synthesized from compounds similar to Ethyl 4-ethylthiazole-2-carboxylate, have drawn attention because of their versatility in functionalization, good chemical and environmental stability, excellent charge transport ability, etc . They are used in a variety of applications, such as solar cells, anti-corrosion, sensors, photo-voltaic devices, etc .

Methods of Application or Experimental Procedures

Carbazole and its derivatives have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence . The synthesis of these compounds starts from N-substituted carbazoles, which are then covalently linked with other monomers .

Results or Outcomes

Polycarbazoles (PCz) and its derivatives include a class of heterocyclic conducting polymers that have been presented for a variety of applications, such as solar cells, anti-corrosion, sensors, photo-voltaic devices, etc . PCz has advantages of good environmental stability and photoconductivity and electrochromic properties which have attracted attention because of its potential industrial applications in electroluminescent applications and light emitting diodes .

Safety And Hazards

Orientations Futures

EETC and its 2-substituted derivatives are building blocks in organic synthesis, especially in the preparation of biologically important and medicinally useful agents . They have shown significant antileukemic activity on various human cells and exhibited a promising antineoplastic potential . Therefore, the future directions of EETC could be in the development of new therapeutic agents.

Propriétés

IUPAC Name |

ethyl 4-ethyl-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-3-6-5-12-7(9-6)8(10)11-4-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZBLTQUPTGKZAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CSC(=N1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-ethylthiazole-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(2-Methoxyethoxy)-4-methylphenyl]methanamine](/img/structure/B1527298.png)

amine](/img/structure/B1527304.png)

![5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1527307.png)

![tert-butyl N-[1-(2H-1,2,3,4-tetrazol-5-yl)ethyl]carbamate](/img/structure/B1527312.png)